N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
This compound is a derivative of thiazolo[3,2-b][1,2,4]triazole, which is a heterocyclic compound containing a thiazole ring fused with a triazole ring . The compound also contains a fluorophenyl group, an ethyl group, a methoxy group, and a methylbenzenesulfonamide group. These functional groups could potentially influence the compound’s reactivity, stability, and biological activity.
Scientific Research Applications
Anticancer Activities
Research has demonstrated that derivatives of the mentioned compound exhibit significant anticancer potential. For instance, novel aminothiazole-paeonol derivatives were synthesized and showed high anticancer potency against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells), with certain compounds outperforming 5-fluorouracil in terms of potency and lower cytotoxicity to fibroblasts. These findings suggest that such derivatives could serve as promising lead compounds for developing anticancer agents, particularly for gastrointestinal adenocarcinoma (Tsai et al., 2016).
Antimicrobial Effects
Compounds related to the specified chemical structure have been found to possess antimicrobial activities. For example, derivatives synthesized from 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline showed high anti-Mycobacterium smegmatis activity, indicating their potential as antimicrobial agents (Yolal et al., 2012).
Synthesis and Evaluation
The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase have highlighted the compound's relevance in biochemical research. High-affinity inhibitors of this enzyme were identified, offering insights into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Applications in Materials Science
Derivatives of the mentioned compound have shown potential in materials science applications, such as UV protection and antimicrobial treatment of cotton fabrics. Thiazole azodyes containing sulfonamide moiety were designed for simultaneous dyeing and protection finishing of cotton textile, enhancing its UV protection and antibacterial properties (Mohamed et al., 2020).
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activities. Given the reported activities of related thiazolo[3,2-b][1,2,4]triazoles, this compound could potentially be studied as a candidate for various therapeutic applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
It is likely that the compound interacts with its targets through specific interactions with different target receptors .
Biochemical Pathways
Based on the reported pharmacological activities of similar compounds, it can be inferred that the compound may affect multiple biochemical pathways related to its targets .
Result of Action
Based on the reported pharmacological activities of similar compounds, it can be inferred that the compound may have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S2/c1-13-7-8-17(28-2)18(11-13)30(26,27)22-10-9-14-12-29-20-23-19(24-25(14)20)15-5-3-4-6-16(15)21/h3-8,11-12,22H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKLHOPOOJIUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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